molecular formula C27H25N3O5 B5168840 ethyl 1,3-bis(4-aminobenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate

ethyl 1,3-bis(4-aminobenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate

Cat. No. B5168840
M. Wt: 471.5 g/mol
InChI Key: RNHLUENEGKOEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,3-bis(4-aminobenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EBP or ethyl bisphenylpyrrolidinecarboxylate.

Scientific Research Applications

EBP has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, EBP has shown promising results as an anti-inflammatory and anti-cancer agent. In materials science, EBP has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, EBP has been used as a ligand for the synthesis of metal complexes with catalytic activity.

Mechanism of Action

The mechanism of action of EBP is not fully understood. However, studies have shown that EBP can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EBP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that EBP can reduce inflammation and pain in animal models of arthritis. EBP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, EBP has been shown to have antioxidant activity and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

EBP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, EBP is not very soluble in water, which can limit its use in certain experiments. In addition, EBP can be expensive to synthesize, which can limit its availability for some researchers.

Future Directions

There are several future directions for research on EBP. One area of interest is the development of EBP-based materials with unique properties. Another area of interest is the development of EBP-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanism of action of EBP and its potential side effects.
In conclusion, EBP is a compound with significant potential for various scientific research applications. Its synthesis method is relatively straightforward, and it has shown promising results in studies on its anti-inflammatory and anti-cancer properties. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of EBP involves the reaction of ethyl 1,3-dibromo-2-oxo-4-phenylpyrrolidine-3-carboxylate with 4-aminobenzoic acid in the presence of a base. The reaction yields EBP as a white solid with a melting point of 241-243°C.

properties

IUPAC Name

ethyl 1,3-bis(4-aminobenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-2-35-26(34)27(23(31)18-8-12-20(28)13-9-18)22(17-6-4-3-5-7-17)16-30(25(27)33)24(32)19-10-14-21(29)15-11-19/h3-15,22H,2,16,28-29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHLUENEGKOEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(CN(C1=O)C(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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